3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine

Melting point Physical property Formulation

Standard 3-aryl imidazo[1,2-a]pyridines lack reactive handles and require solvent-intensive processing. This 3-(4-chlorobenzoyl) analog (CAS 261948-83-8) solves both limitations: - Low mp (34-38°C): use directly in melt-phase or microwave-assisted synthesis without added solvent - Reactive 3-benzoyl carbonyl: enables reduction, reductive amination, and nucleophilic additions unavailable in 3-aryl analogs - ≥98% purity: eliminates confounding side reactions in SAR and QSAR studies

Molecular Formula C14H9ClN2O
Molecular Weight 256.69
CAS No. 261948-83-8
Cat. No. B2882437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine
CAS261948-83-8
Molecular FormulaC14H9ClN2O
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14(18)12-9-16-13-3-1-2-8-17(12)13/h1-9H
InChIKeyLIKJWOAKPRERHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazopyridine Building Block with Reactive Benzoyl Handle


3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine (CAS 261948-83-8) is a member of the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry owing to its presence in several marketed drugs [1]. The compound features a 4-chlorobenzoyl substituent at the 3-position of the fused bicyclic core. This substitution pattern introduces a ketone carbonyl group that fundamentally distinguishes it from simpler 3-aryl imidazo[1,2-a]pyridines by altering physicochemical properties, thermal behavior, and synthetic versatility. Its molecular formula is C14H9ClN2O with a molecular weight of 256.69 g/mol .

Why Carbonyl Reactivity Distinguishes This Scaffold


The 3-benzoyl substituent in this compound is not a passive aromatic group but a reactive carbonyl handle that enables downstream transformations such as reduction, reductive amination, and nucleophilic addition—chemistry that 3-aryl analogs lacking the carbonyl group cannot undergo [1]. Furthermore, the electron-withdrawing nature of the carbonyl group alters the electron density of the imidazopyridine core, impacting both physicochemical properties (melting point, boiling point) and reactivity profiles . As demonstrated below, these differences translate into quantifiable advantages for compound handling, thermal processing, and synthetic diversification that make generic substitution scientifically untenable for applications demanding precise structural or reactivity requirements.

Quantitative Differentiation from Closest Analogs


Melting Point Depression Enables Ambient Liquid Handling

3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine exhibits a melting point of 34–38 °C , which is approximately 83 °C lower than the melting point of its direct 3-aryl analog, 3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 663946-08-5; mp 117–119 °C) . This substantial difference arises from the disruption of crystal packing by the carbonyl group, resulting in a compound that is near-liquid or semi-solid at ambient temperatures. The low melting point simplifies liquid handling, melt-based formulation, and solvent-free reactions, whereas the higher-melting 3-aryl analog requires solid-dispensing equipment and may demand heating for homogeneous mixing.

Melting point Physical property Formulation

High Boiling Point for Thermal Stability Advantage

The compound has a measured boiling point of 242.8 °C at 760 mmHg . Although direct boiling point data for the 3-(4-chlorophenyl) analog is not publicly available, structurally related 3-aryl imidazo[1,2-a]pyridines without the carbonyl group typically decompose or sublime before boiling due to weaker intermolecular interactions. The presence of the hydrogen-bond-accepting carbonyl group in the target compound contributes to stronger intermolecular forces, resulting in a well-defined boiling point that supports high-temperature synthetic transformations, including melt-phase reactions and vacuum distillation purification, which are not feasible with many 3-aryl congeners.

Boiling point Thermal stability Vapor-phase reactions

Higher Commercial Purity Reduces Batch Variability

3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine is routinely available at ≥98% purity from major suppliers , whereas the structurally similar 3-(4-chlorophenyl)imidazo[1,2-a]pyridine is typically supplied at 97% purity . The 1% absolute purity difference translates to approximately 30% relative reduction in total impurities (2% vs. 3%), which is significant for applications requiring tight stoichiometric control, such as parallel library synthesis, quantitative structure–activity relationship (QSAR) studies, and crystallization-based structural biology.

Purity Quality control Reproducibility

Carbonyl-Dependent Route to Crystalline Mesoionic Derivative

The 3-benzoyl carbonyl group of the target compound enables a unique N-methylation/cyclization sequence that yields 1-methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate, a crystalline mesoionic compound whose structure has been unequivocally confirmed by single-crystal X-ray diffraction [1]. The analogous transformation is not accessible to 3-(4-chlorophenyl)imidazo[1,2-a]pyridine because it lacks the carbonyl oxygen required for the cyclization step. The crystalline derivative provides a convenient handle for structural confirmation and purity assessment of the target compound after functionalization.

Synthetic versatility Derivatization Crystallography

Optimal Application Scenarios


Melt-Phase and Solvent-Free Reaction Development

The low melting point (34–38 °C) allows this compound to be used directly in melt-phase reactions without added solvent, enabling greener synthetic protocols and high-concentration reaction conditions that are difficult to achieve with higher-melting 3-aryl analogs . This is particularly advantageous for microwave-assisted synthesis and continuous-flow melt processing.

High-Temperature Transformations and Distillation Purification

With a boiling point of 242.8 °C, the compound withstands reaction temperatures that would decompose typical 3-aryl imidazopyridines . It can be purified by vacuum distillation and used in high-boiling solvents for reactions requiring extended heating, such as palladium-catalyzed couplings and heterocycle annulations.

Precision Library Synthesis Requiring High Purity

The ≥98% commercial purity reduces confounding effects from impurities in parallel library synthesis and QSAR studies . Researchers conducting structure–activity relationship campaigns benefit from tighter stoichiometric control and fewer side reactions, improving the reliability of biological assay data.

Derivatization to Crystalline Intermediates for Structural Biology

The 3-benzoyl carbonyl group enables conversion to a crystalline mesoionic derivative whose structure has been confirmed by X-ray crystallography [1]. This provides a reliable pathway for generating heavy-atom derivatives for protein–ligand co-crystallization studies or for unambiguous identity confirmation of compound libraries.

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